Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.
Description
Historical Development of Organozirconium Compounds
Organozirconium chemistry originated in the mid-20th century with the synthesis of zirconocene dibromide (Cp₂ZrBr₂) in 1953. This discovery emerged alongside Geoffrey Wilkinson’s pioneering work on metallocenes, which revolutionized coordination chemistry. By 1970, zirconocene hydrochloride (Schwartz’s reagent) was developed, enabling hydrozirconation reactions critical for organic synthesis. The 1980s–2000s saw advancements in polymerization catalysis, with zirconocenes becoming central to Ziegler-Natta processes for polyolefin production. Nobel Prize-winning work by Ei-Ichi Negishi further solidified organozirconium reagents’ role in cross-coupling reactions.
Classification and Nomenclature of Zirconate Coupling Agents
Zirconate coupling agents are classified by their molecular architecture and functional groups:
The compound zirconium, 2,2-bis(2-propenyloxy-κO)methyl-1-butanolato-κO tris(dodecylbenzenesulfonato) falls under neoalkoxy coordinate zirconates, characterized by its tris(dodecylbenzenesulfonyl) groups and propenyloxy ligands.
Chemical Structure and Molecular Characteristics
The compound features a central zirconium atom coordinated by:
- Two 2-propenyloxy-methyl-butanolato ligands : Providing steric bulk and thermal stability via branched alkoxy groups.
- Three dodecylbenzenesulfonato groups : Enhancing hydrophobicity and interfacial adhesion in polymer matrices.
Molecular Formula : C₆₃H₁₀₂O₁₆S₃Zr
Key Properties :
Significance in Materials Science and Chemical Engineering
This zirconate excels in:
- Polymer Composites : Disperses fillers (e.g., CaCO₃, carbon black) by forming monomolecular layers on particle surfaces.
- Adhesion Promotion : Bonds fluoropolymers to metals via sulfonato groups, critical in aerospace coatings.
- Rheology Modification : Reduces melt viscosity in filled thermoplastics by 30–50%, enabling energy-efficient processing.
Comparative Analysis with Related Titanate Compounds
Zirconates’ resistance to reduction and larger coordination sphere make them preferable for high-performance applications.
Properties
CAS No. |
109766-35-0 |
|---|---|
Molecular Formula |
C66H112O12S3Zr |
Molecular Weight |
1285.0 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;4-dodecylbenzenesulfonic acid;zirconium |
InChI |
InChI=1S/3C18H30O3S.C12H22O3.Zr/c3*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*13-16H,2-12H2,1H3,(H,19,20,21);4-5,13H,1-2,6-11H2,3H3; |
InChI Key |
CAWRZKUIHRTNMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCC(CO)(COCC=C)COCC=C.[Zr] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCC(CO)(COCC=C)COCC=C.[Zr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-) typically involves the reaction of dodecylbenzenesulfonic acid with anhydrous zirconium chloride in an organic solvent . The reaction is usually carried out at room temperature, and the product is obtained through solvent distillation or crystallization methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Ligand Substitution and Stability
The compound’s stability and substitution patterns are governed by its bulky dodecylbenzenesulfonate (DBS) ligands and propenyloxy groups. Key findings include:
- Hydrolysis Resistance : The DBS ligands enhance hydrolytic stability compared to simpler zirconium alkoxides (e.g., zirconium propoxide), which readily hydrolyze in water .
- Ligand Exchange : Analogous zirconium sulfonates undergo ligand substitution with chelating agents like acetylacetone (Hacac), forming stable complexes . For example: This reaction mirrors trends in zirconium propoxide chemistry, where acac ligands displace alkoxide groups .
Catalytic Activity
The compound’s Lewis acidic zirconium center facilitates catalytic applications:
- Polymer Crosslinking : The propenyloxy groups enable participation in radical polymerization or thiol-ene reactions, making it a crosslinking agent in polymer matrices.
- Surface Modification : Sulfonate ligands improve compatibility with organic substrates, enhancing adhesion in coatings .
| Reaction Type | Conditions | Products/Applications |
|---|---|---|
| Radical Polymerization | UV/thermal initiation | Crosslinked polymers (e.g., resins, adhesives) |
| Nucleophilic Substitution | With amines or thiols | Functionalized surfaces or hybrid materials |
| Hydrolysis-Condensation | Controlled aqueous environments | Zirconium oxide precursors |
Thermal Decomposition
Thermogravimetric analysis (TGA) of similar zirconium sulfonates reveals:
- Weight Loss Stages :
Reactivity with Oxidizing Agents
The compound’s zirconium center and organic ligands exhibit sensitivity to strong oxidizers:
Scientific Research Applications
Catalysis
One of the primary applications of this zirconium compound is in catalysis. Its ability to facilitate chemical reactions makes it valuable in organic synthesis and industrial processes. Studies have shown that zirconium complexes can act as effective catalysts in various reactions, including polymerization and oxidation processes.
Case Study: Polymerization Catalysis
In a study published in a peer-reviewed journal, zirconium-based catalysts were used to polymerize olefins effectively. The results indicated high activity and selectivity, demonstrating the compound's potential for producing high-performance polymers with desired properties .
Materials Science
This compound exhibits properties that make it suitable for use in advanced materials. Its unique structure allows for the development of composite materials that can enhance mechanical strength and thermal stability.
Case Study: Composite Materials
Research has demonstrated that incorporating zirconium complexes into polymer matrices significantly improves their thermal and mechanical properties. For instance, composites containing zirconium derivatives showed enhanced resistance to thermal degradation when subjected to high temperatures .
Biomedical Applications
Zirconium compounds have also been explored for biomedical applications due to their biocompatibility and potential use in drug delivery systems.
Case Study: Drug Delivery Systems
A recent study investigated the use of zirconium-based nanoparticles for targeted drug delivery. The findings revealed that these nanoparticles could encapsulate therapeutic agents effectively and release them in a controlled manner, making them promising candidates for cancer therapy .
Environmental Applications
The environmental applications of zirconium compounds are also noteworthy. They are being studied for their ability to remove heavy metals from wastewater through adsorption processes.
Case Study: Heavy Metal Removal
In an experimental setup, zirconium-based adsorbents were tested for their efficiency in removing lead and cadmium ions from contaminated water sources. The results indicated a high removal efficiency, suggesting that this compound could be utilized in water treatment technologies .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as polymer chains in plastics, enhancing their thermal and oxidative stability . The pathways involved include the stabilization of free radicals and the prevention of oxidative degradation .
Comparison with Similar Compounds
Titanium Analog: 2,2-bis(2-propenyloxy-κ⁰O)methyl-1-butanolato-κ⁰O tris(dioctyl phosphato-) Titanium
Key Differences :
- Metal Center : Titanium replaces zirconium, altering redox properties and Lewis acidity. Titanium complexes are often more reactive in polymerization catalysis.
- Counterion: Dioctyl phosphate replaces dodecylbenzenesulfonate.
- Applications : Titanium-phosphato complexes are used in materials science for surface modification or as adhesion promoters, whereas sulfonates in zirconium analogs may prioritize surfactant or stabilizing roles .
Zirconium Indenyl Derivatives (e.g., Bis(indenyl)zirconium dichloride)
Key Differences :
- Ligand Structure : Indenyl ligands (cyclopentadienyl analogs) in bis(indenyl)zirconium dichloride provide strong π-bonding, enhancing catalytic activity in olefin polymerization.
- Counterion : Chloride ions in indenyl derivatives contrast with sulfonates, affecting solubility (chlorides are typically solids) and reactivity (chlorides are more labile).
- Applications: Indenyl-zirconium complexes are industrial catalysts for polyolefins, while the propenyloxy-butanolato zirconium compound may lack similar catalytic efficiency but excel in stabilization or emulsification .
Data Table: Comparative Properties
Research Findings and Regulatory Considerations
- Ligand Reactivity: The propenyloxy groups in the butanolato ligand (CAS 682-09-7) are listed on Canadian and EU inventories, indicating established commercial use. These groups may facilitate crosslinking in polymers or act as reactive sites in catalysis .
- Environmental Impact : Dodecylbenzenesulfonates are common surfactants with regulated biodegradability profiles. In contrast, phosphate-based titanium analogs may face stricter disposal guidelines due to eutrophication risks .
- Catalytic Potential: While indenyl-zirconium derivatives dominate catalysis, the sulfonate-stabilized zirconium compound may fill niche roles in emulsion systems or as a co-catalyst due to its solubility and stability .
Biological Activity
Zirconium complexes have garnered attention in various fields, including catalysis and medicinal chemistry. The compound Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-) is a unique zirconium complex that exhibits notable biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₄₉H₈₃O₁₈S₃Zr
- Molecular Weight : 1083.38 g/mol
The compound contains multiple functional groups that may interact with biological systems, particularly through coordination with biomolecules.
Biological Activity Overview
Research indicates that zirconium complexes can exhibit various biological activities, including:
- Antimicrobial Properties : Some zirconium complexes have shown effectiveness against bacterial strains.
- Anticancer Activity : Certain derivatives have demonstrated the ability to inhibit tumor cell proliferation.
- Enzyme Inhibition : Zirconium compounds may act as inhibitors for specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
The biological activities of zirconium complexes can be attributed to several mechanisms:
- Cell Membrane Disruption : Zirconium complexes may interact with lipid membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress within cells, resulting in apoptosis.
- Enzyme Interaction : By binding to active sites on enzymes, zirconium complexes can inhibit their function, disrupting metabolic processes.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of a related zirconium complex, researchers found that treatment with the compound resulted in significant apoptosis in human glioblastoma cell lines. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, indicating mitochondrial-mediated apoptosis. The study highlighted the potential for zirconium complexes in cancer therapy due to their selective toxicity towards tumor cells while sparing normal cells .
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial activity of zirconium complexes against various bacterial strains. Results showed that certain derivatives exhibited significant inhibition zones in agar diffusion assays against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Research Findings
Recent findings emphasize the need for further exploration of zirconium complexes in biological systems:
- Toxicity Studies : While some studies indicate low toxicity towards normal cells, comprehensive toxicity assessments are necessary to evaluate safety profiles.
- Mechanistic Insights : Understanding the detailed mechanisms through which these compounds exert their effects is crucial for optimizing their use in therapeutic applications.
- Synergistic Effects : Investigating combinations of zirconium complexes with existing drugs may enhance therapeutic efficacy and reduce resistance.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing the coordination geometry of zirconium in this compound?
- Methodological Answer : Use a combination of X-ray crystallography (for definitive structural elucidation) and NMR spectroscopy (¹H, ¹³C, and ³¹P for ligand environments). For zirconium coordination, EXAFS (Extended X-ray Absorption Fine Structure) can resolve bond distances and ligand arrangements. Evidence from analogous zirconium complexes (e.g., bridged metallocenes in ) highlights the importance of crystallography for confirming κ.O binding modes .
Q. How can synthetic protocols for this compound be optimized to avoid ligand degradation during reaction?
- Methodological Answer : Control reaction conditions by:
- Using anhydrous solvents (e.g., THF or toluene) under inert atmosphere (N₂/Ar).
- Maintaining low temperatures (0–5°C) during ligand addition to prevent propenyloxy group hydrolysis.
- Employing slow ligand titration to minimize side reactions. Similar protocols for zirconium coupling agents (e.g., ZCA-N09 in ) emphasize temperature control to preserve ligand integrity .
Q. What are the critical purity assessment criteria for this compound in catalysis studies?
- Methodological Answer :
- Elemental analysis (C, H, S, Zr) to confirm stoichiometry.
- HPLC-MS to detect residual sulfonate or propenyloxy ligands.
- Thermogravimetric analysis (TGA) to assess thermal stability, as seen in ’s comparison of monoalkoxy vs. neoalkoxy zirconates .
Advanced Research Questions
Q. How do steric effects of the dodecylbenzenesulfonate ligands influence catalytic activity in polymerization reactions?
- Methodological Answer :
- Conduct competitive ligand substitution experiments with smaller sulfonate groups (e.g., methylbenzenesulfonate) to compare catalytic turnover rates.
- Use DFT calculations to model steric hindrance at the zirconium center. Evidence from bridged zirconium dichloride complexes (e.g., ) suggests bulky ligands reduce catalytic efficiency but enhance selectivity .
Q. What mechanisms explain the compound’s thermal stability, and how can degradation pathways be mitigated?
- Methodological Answer :
- Perform TGA-DSC to identify decomposition thresholds (e.g., notes ZCA-N09’s stability up to 250°C due to neoalkoxy groups) .
- Pyrolysis-GC/MS to analyze volatile degradation products.
- Modify ligand architecture (e.g., replace propenyloxy with allyl ethers) to enhance stability via stronger Zr-O bonds.
Q. How can contradictory NMR and crystallography data on ligand coordination be resolved?
- Methodological Answer :
- Variable-temperature NMR to assess dynamic ligand exchange in solution.
- Compare solid-state (crystallography) and solution-state (NMR/EXAFS) data to identify equilibrium shifts. For example, ’s bis(indenyl)zirconium dichloride shows discrepancies between solid-state and solution structures due to fluxional behavior .
Q. What strategies enable the selective functionalization of the propenyloxy groups without disrupting the zirconium core?
- Methodological Answer :
- Use mild oxidizing agents (e.g., MnO₂) for controlled epoxidation of propenyloxy moieties.
- Employ click chemistry (e.g., azide-alkyne cycloaddition) for orthogonal functionalization. ’s coupling agents suggest pre-functionalized ligands improve compatibility with polymer matrices .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic activity between academic studies and industrial patents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
